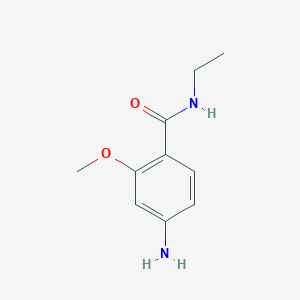

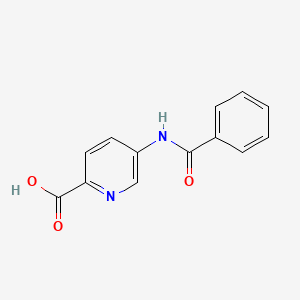

5-(Benzoylamino)pyridine-2-carboxylic acid

Overview

Description

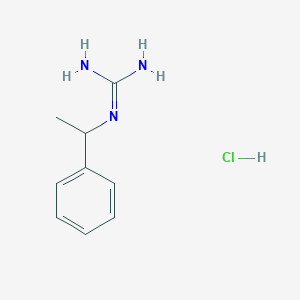

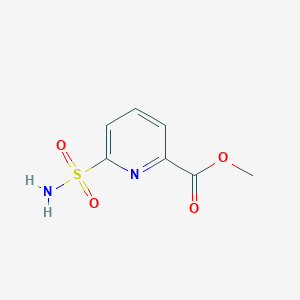

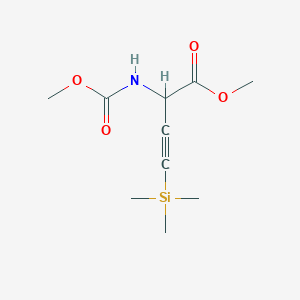

5-(Benzoylamino)pyridine-2-carboxylic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Molecular Structure Analysis

Investigations and design of pyridine-2-carboxylic acid thiazol-2-ylamide analogs as methionine aminopeptidase inhibitors were carried out using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) techniques . The CoMFA and CoMSIA field contour maps correlate well with the structural characteristics of the binding pocket of MetAP active site .Chemical Reactions Analysis

A pyridinecarboxylic acid is any member of a group of organic compounds which are monocarboxylic derivatives of pyridine . Pyridinecarboxylic acid comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .Scientific Research Applications

Synthesis and Biological Activity : Some studies focus on synthesizing compounds with anti-inflammatory and analgesic activities using 5-(Benzoylamino)pyridine-2-carboxylic acid. The research demonstrates the potential of these compounds as analgesic agents based on their performance in animal models (Muchowski et al., 1985; Muchowski et al., 1985).

Antimicrobial Properties : Research indicates the synthesis of novel compounds using 5-Benzoylamino-4-alkylsulfanyl-2-pyridones, which were evaluated for their antibacterial and antifungal properties. This suggests the application of these derivatives in developing new antimicrobial agents (Elgemeie et al., 2017).

Reactive Extraction Applications : A study on pyridine-2-carboxylic acid (a related compound) explored its use in producing pharmaceuticals and nutritional supplements. The research emphasized an eco-friendly extraction technique to recover carboxylic acids from dilute solutions, highlighting its application in pharmaceutical manufacturing processes (Datta & Kumar, 2014).

Antitumor and Antibacterial Agents : Another study synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds were evaluated for their antitumor and antibacterial properties, suggesting their potential use in developing cancer and antibacterial therapies (Hafez et al., 2017).

Antiallergic Agents : Some studies have synthesized compounds with potential antiallergic properties. These compounds were tested in animal models and showed promising results as antiallergic agents (Nohara et al., 1985).

Coordination Polymers and Lithium Storage Applications : Research involving zinc(II), manganese(II), and gadolinium(III) coordination polymers based on N-Heteroaromatic Polycarboxylate Ligands, including derivatives of 5-(Benzoylamino)pyridine-2-carboxylic acid, explored their structures and potential applications in lithium storage (Lin et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-benzamidopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-10-6-7-11(13(17)18)14-8-10/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUERTVOXUKIHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzoylamino)pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

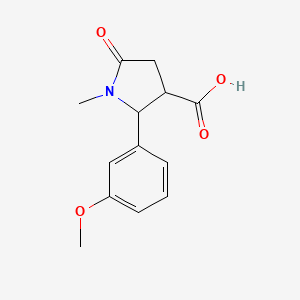

![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)